molecular formula C17H24FNO4S B2730945 2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone CAS No. 1797836-24-8

2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2730945
CAS No.: 1797836-24-8
M. Wt: 357.44
InChI Key: RAEWHURATVYTRC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorophenoxy group and a piperidinyl ethanone moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with an appropriate halogenated ethanone under basic conditions to form the 4-fluorophenoxy ethanone intermediate.

    Piperidine Derivative Synthesis: Separately, piperidine is functionalized with an isobutylsulfonyl group through sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the 4-fluorophenoxy ethanone intermediate with the isobutylsulfonyl piperidine derivative. This is typically achieved through nucleophilic substitution reactions under controlled temperature and solvent conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures scalability and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorophenoxy group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, tetrahydrofuran.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the piperidinyl ethanone moiety can interact with active sites or allosteric sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.

    2-(4-Methylphenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone: Contains a methyl group instead of fluorine.

    2-(4-Bromophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone: Features a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone imparts unique electronic properties, such as increased electronegativity and potential for forming strong hydrogen bonds. These characteristics can enhance its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications

Biological Activity

2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26FNO4S, with a molecular weight of 419.5 g/mol. The compound features a piperidine ring substituted with an isobutylsulfonyl group and a fluorophenoxy moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly as a selective serotonin reuptake inhibitor (SSRI). Research indicates that derivatives of similar structures can exhibit significant binding affinity to the serotonin reuptake transporter (SERT), which is essential in the treatment of depression and anxiety disorders.

Antidepressant Activity

Studies have shown that compounds structurally similar to this compound can act as SSRIs. For instance, research on related piperazine derivatives has indicated their potential as SSRIs with reduced side effects, particularly sexual dysfunction associated with traditional SSRIs .

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties, particularly towards targets involved in neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin in the synaptic cleft, enhancing mood and alleviating depressive symptoms.

Study 1: Serotonin Transporter Binding Affinity

In a comparative study of several piperazine derivatives, it was found that compounds similar to this compound displayed micromolar affinities for SERT, with IC50 values ranging from 1.45 µM to 9.56 µM . These findings suggest that modifications to the piperazine structure can enhance binding affinity and selectivity.

Study 2: Pharmacological Evaluation

A pharmacological evaluation demonstrated that certain derivatives exhibited improved safety profiles compared to traditional SSRIs. The combination of piperazine and fluorophenoxy groups was noted for reducing adverse effects while maintaining antidepressant efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Mechanism
This compoundStructureTBDSSRI
3-(4-Fluorophenoxy)-2-phenylethyl piperazineStructure3.27SSRI
1-[2-(4-Fluorophenoxy)-2-phenylethyl]-piperazineStructure9.56SSRI

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO4S/c1-13(2)12-24(21,22)16-7-9-19(10-8-16)17(20)11-23-15-5-3-14(18)4-6-15/h3-6,13,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEWHURATVYTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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